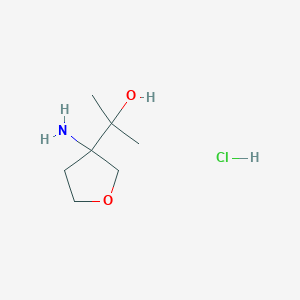

2-(3-Aminooxolan-3-yl)propan-2-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

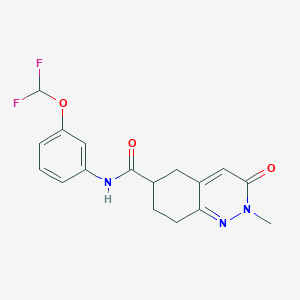

2-(3-Aminooxolan-3-yl)propan-2-ol hydrochloride, also known as 2-(3-aminotetrahydrofuran-3-yl)propan-2-ol hydrochloride, is a chemical compound with the CAS Number: 2375262-50-1 . It has a molecular weight of 181.66 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for 2-(3-Aminooxolan-3-yl)propan-2-ol hydrochloride is 1S/C7H15NO2.ClH/c1-6(2,9)7(8)3-4-10-5-7;/h9H,3-5,8H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

2-(3-Aminooxolan-3-yl)propan-2-ol hydrochloride is a powder at room temperature . It has a molecular weight of 181.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility would typically be determined experimentally or found in a detailed chemical database.Wissenschaftliche Forschungsanwendungen

Cardioselective Beta-Adrenoceptor Blocking Agents

A study synthesized a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, demonstrating their affinity for beta-1 and beta-2 adrenoceptors. This research highlights the potential of such compounds, including 2-(3-Aminooxolan-3-yl)propan-2-ol derivatives, in developing cardioselective beta-blockers. The findings suggested that certain modifications could enhance cardioselectivity, potentially contributing to the development of safer cardiovascular drugs (Rzeszotarski et al., 1979).

Conformational Analysis of Derivatives

Another study focused on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. Through X-ray diffraction analysis of four crystal structures, this research provides insights into the structural behavior of these compounds in different environments, contributing to a deeper understanding of their chemical properties and potential applications in material science and drug design (Nitek et al., 2020).

Protic Hydroxylic Ionic Liquids Synthesis

Research on the synthesis and properties of protic hydroxylic ionic liquids with two types of nitrogenous centers, including 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, has opened up new avenues in the application of ionic liquids. These substances, characterized by variable basicity and significant conductivity, have potential uses in various industrial processes and electrochemical applications (Shevchenko et al., 2017).

Fungal Peroxygenase Catalysis

A groundbreaking study demonstrated the use of an extracellular peroxygenase from Agrocybe aegerita to catalyze the hydroxylation of propranolol and diclofenac, yielding human drug metabolites. This research underscores the enzyme's potential for the regioselective synthesis of drug metabolites, providing a cost-effective and environmentally friendly alternative to traditional chemical synthesis methods (Kinne et al., 2009).

Src Kinase Inhibition and Anticancer Activities

A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were synthesized and evaluated as Src kinase inhibitors and for their anticancer activity. This research highlights the potential of these compounds in the development of new anticancer therapies, particularly for breast carcinoma, by inhibiting Src kinase and reducing tumor cell proliferation (Sharma et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-(3-aminooxolan-3-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(2,9)7(8)3-4-10-5-7;/h9H,3-5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDBNLJUIRFDSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1(CCOC1)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2794175.png)

![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride](/img/structure/B2794180.png)

![2-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2794184.png)

![Tert-butyl (4aS,7aS)-1-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2794185.png)

![N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2794189.png)

![8-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2794195.png)